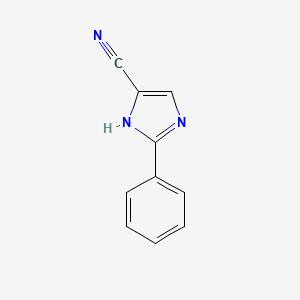

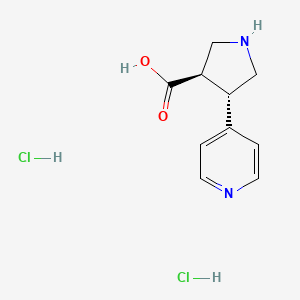

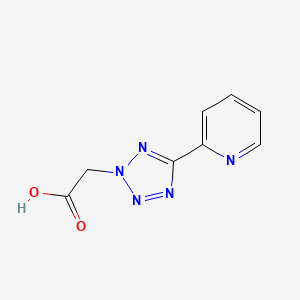

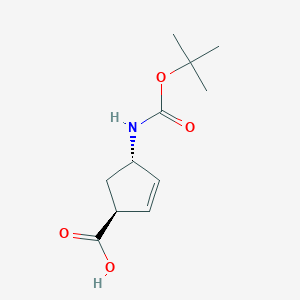

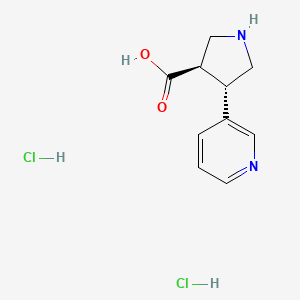

(3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be approached in two ways: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis

The pyrrolidine ring is characterized by its stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Wissenschaftliche Forschungsanwendungen

Intercalating Nucleic Acids (INAs) and DNA Stability

- Application: INAs using derivatives of pyrrolidine, including compounds related to (3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, have been explored. These compounds were shown to affect the stability of DNA duplexes and three-way junctions (TWJs). Specifically, intercalation into DNA TWJs can improve stabilization when the intercalator moiety is inserted into the junction region (Filichev & Pedersen, 2003).

Catalysis in Chemical Synthesis

- Application: A variant of the compound, 4-(Pyrrolidin-1-yl)pyridine, has been used as a catalyst in the esterification of 2-cyclohexylideneacetic acids. This demonstrates its potential role as a catalyst in organic synthesis, enhancing the efficiency of chemical reactions (Sano et al., 2006).

Factor Xa Inhibition

- Application: In the medical field, derivatives of (3R,4R)-pyrrolidine-3,4-dicarboxylic acid, related to the compound , have been investigated for their factor Xa inhibitory activity. These studies contribute to understanding the therapeutic potential of similar compounds in antithrombotic activity (Anselm et al., 2010).

Development of Calcium Antagonists

- Application: Research involving enantiomers of pyrrolidine compounds similar to this compound has contributed to the development of calcium antagonists, important in cardiovascular pharmacology (Tamazawa et al., 1986).

Influenza Neuraminidase Inhibition

- Application: Pyrrolidine core structures, including compounds structurally related to the compound , have been developed as potent inhibitors of influenza neuraminidase. These studies are significant for antiviral drug development (Wang et al., 2001).

Redox-Annulations in Organic Chemistry

- Application: Cyclic amines such as pyrrolidine, a structural element in the compound of interest, have been utilized in redox-annulations with α,β-unsaturated carbonyl compounds. This illustrates the compound's utility in complex organic synthesis processes (Kang et al., 2015).

Wirkmechanismus

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-pyridinecarboxaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 4-pyridinecarboxaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 4-(pyridin-4-yl)but-3-en-2-one.", "Step 2: Reduction of 4-(pyridin-4-yl)but-3-en-2-one with sodium borohydride to form (3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-ol.", "Step 3: Conversion of (3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-ol to (3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid by oxidation with sodium chlorite in the presence of acetic acid.", "Step 4: Formation of (3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride by treatment of (3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid with hydrochloric acid in diethyl ether followed by precipitation with water." ] } | |

CAS-Nummer |

1330750-47-4 |

Molekularformel |

C10H13ClN2O2 |

Molekulargewicht |

228.67 g/mol |

IUPAC-Name |

(3R,4S)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C10H12N2O2.ClH/c13-10(14)9-6-12-5-8(9)7-1-3-11-4-2-7;/h1-4,8-9,12H,5-6H2,(H,13,14);1H/t8-,9+;/m1./s1 |

InChI-Schlüssel |

FGZMVFWQKGIXJB-RJUBDTSPSA-N |

Isomerische SMILES |

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=NC=C2.Cl |

SMILES |

C1C(C(CN1)C(=O)O)C2=CC=NC=C2.Cl.Cl |

Kanonische SMILES |

C1C(C(CN1)C(=O)O)C2=CC=NC=C2.Cl |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-yl)-ethyl]-[1,2,4]triazolidine-3,5-dion](/img/structure/B3098060.png)

![2-[5-(trifluoromethoxy)-1H-indol-3-yl]ethanol](/img/structure/B3098140.png)